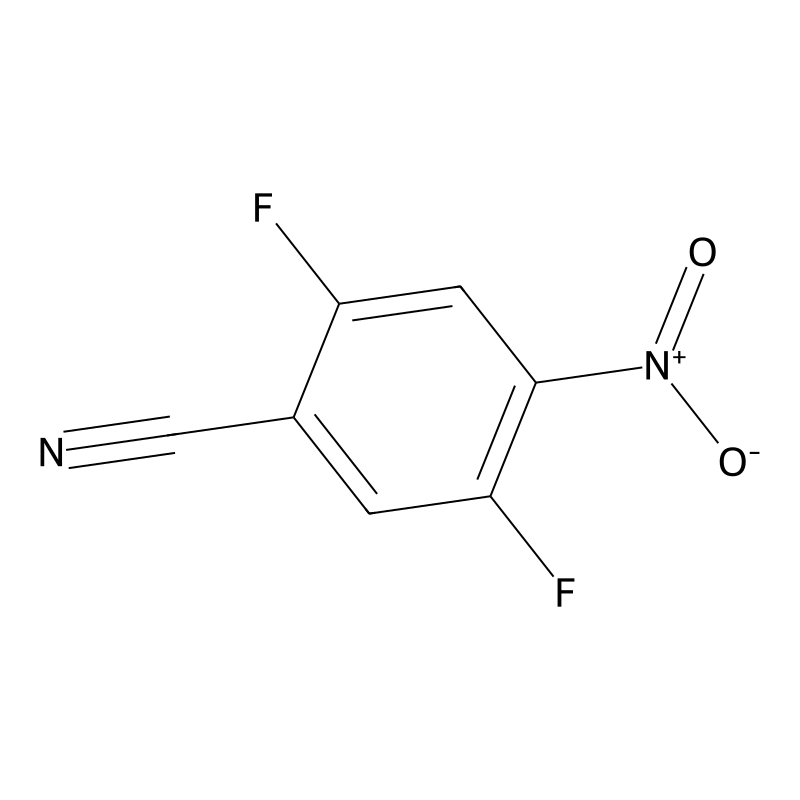

2,5-Difluoro-4-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

IUPAC Name: 2,5-difluoro-4-nitrobenzonitrile

Molecular Weight: g/mol

Description: A solid compound that is sealed in dry storage at room temperature.

Now, let’s explore six unique applications:

Medicinal Chemistry and Drug Development

Field: Medicinal chemistry

Summary: Researchers investigate the compound’s potential as a building block for designing novel drugs. Its unique structure may contribute to specific interactions with biological targets.

Methods: Synthesis of analogs using 2,5-difluoro-4-nitrobenzonitrile as a precursor. Structural modifications can be made to optimize drug-like properties.

Results: Identification of lead compounds with improved pharmacological activity or reduced toxicity.

Agrochemicals and Pesticides

Field: Agrochemistry

Summary: Scientists explore its use in developing new pesticides or herbicides. The compound’s nitrile group may interact with plant enzymes or receptors.

Methods: Formulation studies, bioassays, and field trials to evaluate efficacy and safety.

Results: Identification of potential agrochemical candidates with enhanced pest control properties.

Materials Science and Organic Electronics

Field: Materials science

Summary: Investigation of 2,5-difluoro-4-nitrobenzonitrile as a building block for organic semiconductors or light-emitting materials.

Methods: Synthesis of conjugated polymers or small molecules incorporating this compound.

Results: Enhanced charge transport properties or improved optoelectronic performance.

Analytical Chemistry and Chromatography

Field: Analytical chemistry

Summary: Use as a reference standard or internal standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC) analyses.

Methods: Calibration curves, retention time determination, and quantification.

Results: Accurate quantification of other compounds in complex mixtures.

Pharmaceutical Process Research

Field: Chemical engineering

Summary: Investigation of 2,5-difluoro-4-nitrobenzonitrile in pharmaceutical synthesis routes.

Methods: Process optimization, reaction kinetics, and scale-up studies.

Results: Efficient and scalable synthesis methods for drug intermediates.

Computational Chemistry and Molecular Modeling

Field: Computational chemistry

Summary: Use as a model compound for quantum mechanical calculations or molecular dynamics simulations.

Methods: Density functional theory (DFT), molecular mechanics, or Monte Carlo simulations.

Results: Insights into electronic properties, reactivity, or binding interactions.

2,5-Difluoro-4-nitrobenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 184.1 g/mol. This compound features two fluorine atoms and one nitro group attached to a benzonitrile structure, which contributes to its unique chemical properties and reactivity. The presence of these electron-withdrawing groups enhances its electrophilicity, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry .

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the introduction of various functional groups.

- Electrophilic Aromatic Substitution: The nitro group can direct further substitutions on the aromatic ring, facilitating the synthesis of more complex aromatic compounds.

- Reduction Reactions: The nitro group can be reduced to an amine, enabling the synthesis of amino derivatives that may have biological activity .

Research indicates that 2,5-difluoro-4-nitrobenzonitrile exhibits significant biological activity. Its derivatives have been explored for their potential as anti-tumor agents and in other therapeutic applications. The compound's structure allows it to interact with biological targets effectively, possibly due to its ability to form stable complexes with proteins or enzymes involved in disease pathways .

The synthesis of 2,5-difluoro-4-nitrobenzonitrile typically involves several steps:

- Starting Materials: The synthesis often begins with 2-fluoro-4-nitrophenylamine or related compounds.

- Nitration: A nitration reaction introduces the nitro group at the para position relative to the existing fluorine atom.

- Fluorination: Additional fluorination may be performed to achieve the desired substitution pattern.

- Cyclization and Purification: The final product is usually isolated through crystallization or chromatography techniques to ensure high purity .

2,5-Difluoro-4-nitrobenzonitrile serves as an important building block in organic synthesis, particularly in:

- Pharmaceutical Development: Its derivatives are being investigated for use in drug discovery and development due to their biological activity.

- Material Science: The compound can also be utilized in creating functional materials with specific electronic properties due to its fluorinated structure .

- Agricultural Chemicals: Potential applications include the development of agrochemicals that require specific reactivity profiles for herbicides or pesticides .

Studies on the interactions of 2,5-difluoro-4-nitrobenzonitrile with various biological targets have shown promising results. These interactions often involve binding to enzymes or receptors, influencing biochemical pathways that are crucial for therapeutic effects. Investigations into its binding affinities and mechanisms are ongoing, providing insights into its potential as a lead compound for drug development .

Several compounds share structural similarities with 2,5-difluoro-4-nitrobenzonitrile. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | Contains one fluorine and one nitro group; used in synthesizing anti-tumor agents. |

| 3,5-Difluoro-4-nitrobenzonitrile | 1123172-88-2 | Similar structure but different fluorine placement; used as a building block in organic synthesis. |

| 2-Fluoro-4-nitrobenzoic acid | 116465-48-6 | A related acid form that can be converted into various derivatives; useful in pharmaceutical chemistry. |

Uniqueness

The uniqueness of 2,5-difluoro-4-nitrobenzonitrile lies in its specific arrangement of substituents that provide distinct reactivity patterns not found in other similar compounds. The combination of two fluorine atoms and a nitro group allows for versatile synthetic pathways and potential applications across different fields, particularly in medicinal chemistry and materials science .

2,5-Difluoro-4-nitrobenzonitrile distinguishes itself through its unique substitution pattern, combining three electron-withdrawing groups: two fluorine atoms (at 2 and 5 positions) and a nitro group at position 4. This configuration enhances its utility in:

- Pharmaceutical Synthesis: Serves as a key intermediate for kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and anticancer agents.

- Agrochemical Development: Acts as a precursor for herbicides and pesticides requiring fluorinated aromatic cores.

- Material Science: Contributes to fluorinated polymers and specialty chemicals via cross-coupling reactions.

The compound’s electron-deficient aromatic ring enables regioselective transformations, a hallmark of modern fluorinated chemistry.

Key Structural Features and Classification

Core Structure:

| Feature | Description | Impact on Reactivity |

|---|---|---|

| Benzonitrile Backbone | C6H4-C≡N ring system | Provides nitrile group for functionalization |

| 2,5-Difluoro Substituents | Ortho-fluorine atoms (C–F bonds) | Induces meta-directing electronic effects |

| 4-Nitro Group | Strong electron-withdrawing nitro (-NO₂) substituent | Enhances electrophilic aromatic substitution reactivity |

Classification:

- Functional Group: Heteroaromatic nitrile with nitro and fluoro substituents.

- Chemical Class: Fluorinated aromatic nitrile, nitrobenzonitrile derivative.

- IUPAC Name: 2,5-Difluoro-4-nitrobenzonitrile.

The ortho-fluorine arrangement minimizes steric hindrance, optimizing reactivity in catalytic cycles.

Overview of Research Developments and Applications

Synthetic Methodologies

Key Routes:

Catalytic Advances:

- TBAF-Catalyzed Hydrosilylation: Reduces aromatic nitriles to amines under mild conditions.

- Palladium-Catalyzed Cross-Coupling: Enables Suzuki-Miyaura reactions for biaryl synthesis.

Applications in Drug Discovery

Role as a Pharmaceutical Intermediate:

| Application | Target/Pathway | Example Reaction |

|---|---|---|

| Kinase Inhibitors | EGFR, PDGF | Suzuki coupling with boronic acids |

| PARP Inhibitors | DNA repair pathways | Nitrile hydrolysis to carboxylic acids |

| Anticancer Agents | Cell proliferation | Nitro group reduction to amines |

Case Study:

2,5-Difluoro-4-nitrobenzonitrile derivatives exhibit IC50 values in the nanomolar range against leukemia cell lines, highlighting their therapeutic potential.

Industrial and Material Science Applications

Fluorinated Polymers:

- Precursor to fluorinated resins for non-stick coatings and high-performance plastics.

- Intermediate in synthesizing fluorinated solvents and lubricants.

Agrochemical Synthesis:

Comparative Structural Analysis

Electron-Withdrawing Effects:

| Compound | Substituents | Electron-Withdrawing Strength |

|---|---|---|

| 2,5-Difluoro-4-nitrobenzonitrile | 2-F, 5-F, 4-NO₂ | High (F + NO₂ synergy) |

| 2-Fluoro-4-nitrobenzonitrile | 2-F, 4-NO₂ | Moderate |

| 4-Nitrobenzonitrile | 4-NO₂ | Low |

The combined effects of fluorine and nitro groups create a highly activated aromatic ring, enabling diverse functionalization strategies.

Conventional Synthetic Routes

Diazotization-Based Approaches

Diazotization-based methodologies represent one of the most well-established synthetic routes for preparing 2,5-difluoro-4-nitrobenzonitrile. This approach typically employs 2,5-difluoro-4-nitroaniline as the starting material and involves a two-step process consisting of diazotization followed by cyanation via the Sandmeyer reaction [2] [3].

The diazotization process involves the treatment of the aromatic amine with sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0-5°C). The reaction mechanism begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid, which subsequently generates the nitrosonium ion (NO+), the key electrophile responsible for diazonium salt formation [2] [3]. The reaction proceeds through nucleophilic attack by the aromatic amine on the nitrosonium ion, followed by proton transfers and dehydration to yield the diazonium salt intermediate [3].

The subsequent cyanation step employs copper(I) cyanide in N-methylpyrrolidone (NMP) or similar polar aprotic solvents. The mechanism likely involves homolytic fragmentation of the copper-diazonium complex, followed by nitrogen release and formation of an aryl radical that subsequently adds to copper cyanide to yield the desired benzonitrile product [4]. Alternative mechanisms involving concerted aromatic substitution have also been proposed [4].

Typical reaction conditions involve maintaining the diazotization at 0-5°C for 1-2 hours, followed by gradual warming to room temperature during the cyanation step. Yields for this methodology typically range from 65-75%, with the primary advantages being high selectivity and well-established protocols [5]. However, safety concerns associated with diazonium salt handling, particularly their potential explosiveness, represent significant drawbacks for large-scale applications [4] [3].

Direct Fluorination Techniques

Direct fluorination approaches for synthesizing 2,5-difluoro-4-nitrobenzonitrile typically involve halogen exchange reactions starting from chlorinated precursors. The most commonly employed methodology utilizes 2,5-dichloro-4-nitrobenzonitrile as the starting material and effects fluorination using potassium fluoride in combination with phase transfer catalysts [6] [7] [8].

The halogen exchange reaction (Halex process) employs spray-dried potassium fluoride with phase transfer catalysts such as tetraphenylarsonium bromide or tetraphenylphosphonium bromide in polar aprotic solvents like dimethylimidazolidin-2-one (DMI) or sulfolane [9] [6]. The reaction mechanism involves nucleophilic aromatic substitution where activated fluoride ions displace chlorine atoms from electron-deficient aromatic positions [9] [7].

Reaction conditions typically require elevated temperatures (140-180°C) and extended reaction times (6-24 hours) to achieve reasonable conversions. The use of DMI as solvent has been shown to provide superior results compared to sulfolane, achieving conversions of 50-62% under optimized conditions [9]. The reaction efficiency is influenced by several factors including solvent polarity, catalyst loading (typically 5-10 mol%), and strict anhydrous conditions to prevent hydrolysis of the nitrile group [9] [6].

Industrial applications of this methodology benefit from the availability of chlorinated starting materials and established infrastructure, making it suitable for large-scale production despite the relatively modest yields [6] [8]. Recent improvements have focused on catalyst recovery and recycling to enhance economic viability [8].

Nitration Strategies of Fluorobenzonitriles

Nitration of 2,5-difluorobenzonitrile represents a direct approach for introducing the nitro group into the desired position. This methodology employs mixed acid systems consisting of nitric acid and sulfuric acid under controlled temperature conditions to achieve regioselective nitration [12].

The nitration mechanism involves the generation of the nitronium ion (NO2+) from nitric acid in the presence of sulfuric acid, which subsequently attacks the electron-rich aromatic positions [12] [13]. For 2,5-difluorobenzonitrile, the meta-position relative to the nitrile group represents the most reactive site due to the combined directing effects of the fluorine substituents and the electron-withdrawing nature of the nitrile group .

Typical reaction conditions involve maintaining the temperature at 0-5°C during the initial addition of mixed acid to minimize over-nitration and side reactions. The reaction mixture is subsequently warmed to room temperature and stirred for 2-4 hours to ensure complete conversion. Yields typically range from 70-85% with good regioselectivity when proper temperature control is maintained .

The primary advantage of this approach lies in its directness and relatively good yields. However, regioselectivity can be challenging, particularly when multiple reactive positions are available, necessitating careful optimization of reaction conditions and acid concentrations [12] [13]. Additionally, the use of concentrated acids requires appropriate safety measures and waste management protocols [13].

Modern Synthetic Developments

Catalytic Methodologies

Recent advances in catalytic methodologies have introduced more sustainable and efficient approaches for synthesizing 2,5-difluoro-4-nitrobenzonitrile. Palladium-catalyzed cyanation reactions represent a particularly promising development, utilizing non-toxic cyanide sources such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) to introduce the nitrile functionality [14] [15].

The palladium-catalyzed approach typically employs Pd(PPh3)4 as the catalyst with 2,5-difluoro-4-bromonitrobenzene as the substrate. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the nitrile product [14]. Reaction conditions involve heating at 80°C in dimethylformamide for 6-12 hours, achieving yields of 45-55% [14].

Nickel-based catalytic systems have also shown promise for C-C bond formation reactions involving fluorinated benzonitriles. Ni(dippe) complexes demonstrate unique reactivity patterns with fluorinated substrates, with ortho-fluoro substitution significantly influencing the thermodynamics of C-CN bond activation [14] [16]. These systems operate under mild conditions (room temperature) with high selectivity (90-95%) but are primarily applicable to specific substrate classes [14] [16].

Heterogeneous catalytic approaches utilizing supported metal oxides have emerged as sustainable alternatives. Molybdenum(VI)-supported TiO2-ZrO2 mixed-metal oxides prepared by sol-gel methods demonstrate excellent performance for continuous-flow nitration processes, achieving yields exceeding 90% at weight hourly space velocities of 4.0 h-1 [17] [18]. These systems offer advantages in terms of catalyst recovery and reduced environmental impact [17].

Flow Chemistry Approaches

Flow chemistry has revolutionized the synthesis of 2,5-difluoro-4-nitrobenzonitrile by providing enhanced safety, improved selectivity, and better process control compared to traditional batch methods [19] [20] [13]. Continuous-flow microreactor systems enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [19] [21].

Microreactor designs typically employ coiled tube reactors with channel diameters of 0.5-1.0 mm, operating at temperatures of 80-120°C with residence times of 2-10 minutes [19] [21]. The enhanced heat and mass transfer characteristics of microreactors enable rapid mixing and efficient temperature control, critical for highly exothermic nitration reactions [20] [13].

Flow chemistry approaches for nitration have demonstrated superior performance compared to batch processes, achieving yields of 85-95% with excellent selectivity (90-98%) [19] [22]. The continuous nature of the process enables real-time monitoring and control, reducing the risk of runaway reactions and improving overall safety [20] [13].

Recent developments have focused on integrated flow systems combining multiple reaction steps in a single continuous process. These systems incorporate automated feeding control through PID-based algorithms and employ anionic surfactants as catalysts to enhance mass transfer and reduce hazardous byproduct formation [21] [22].

Green Chemistry Considerations

Green chemistry principles have driven significant innovations in the synthesis of 2,5-difluoro-4-nitrobenzonitrile, focusing on reducing environmental impact, improving atom economy, and eliminating hazardous reagents [23] [24] [25]. Solvent-free mechanochemical approaches represent a particularly promising development in this regard [23].

Solid-state mechanochemical protocols utilize potassium fluoride and quaternary ammonium salts to achieve aromatic nucleophilic fluorination without the need for toxic, high-boiling solvents such as dimethyl sulfoxide [23]. These methods operate under ambient conditions without requiring complex inert gas setups, significantly reducing energy consumption and environmental footprint [23].

Electrochemical synthesis methods offer sustainable alternatives by eliminating the need for stoichiometric oxidizing agents [24] [26]. Electrochemical fluorination employs fluoride sources such as Et3N·3HF or KF in combination with electrochemical cells to introduce fluorine atoms through anodic oxidation processes [24] [27]. These methods typically achieve Faradaic efficiencies of 40-68% while avoiding the use of toxic fluorinating reagents [24].

Ionic liquid-based systems provide another green chemistry approach, utilizing hydroxylamine ionic liquid salts as alternatives to traditional hydroxylamine hydrochloride [28] [29]. These systems demonstrate multiple functionalities including co-solvent properties, catalytic activity, and phase separation capabilities, eliminating the need for metal salt catalysts and simplifying purification processes [28] [29].

Comparative Analysis of Synthetic Efficiency

The synthetic efficiency of different methodologies for preparing 2,5-difluoro-4-nitrobenzonitrile varies significantly based on factors including yield, selectivity, reaction conditions, and scalability considerations. Diazotization-based approaches offer good yields (65-75%) and high selectivity but suffer from safety concerns associated with diazonium salt handling [5] [4].

Direct fluorination techniques provide moderate yields (50-62%) with good scalability potential, making them suitable for industrial applications despite their modest efficiency [9] [6] [7]. The established infrastructure for halogen exchange processes and availability of chlorinated starting materials contribute to their commercial viability [6] [8].

Flow chemistry methodologies demonstrate superior performance with yields of 80-95% and excellent selectivity (90-98%), while providing enhanced safety and process control [19] [21] [22]. However, the requirement for specialized equipment and higher capital investment may limit their adoption in certain applications [20] [13].

Catalytic approaches show variable performance depending on the specific system employed. Palladium-catalyzed methods achieve moderate yields (45-55%) under mild conditions but suffer from high catalyst costs [14] [15]. Heterogeneous catalytic systems offer better sustainability profiles with yields exceeding 90% and good recyclability [17] [18].

Green chemistry approaches, while environmentally beneficial, often require further optimization to achieve competitive yields and selectivities [23] [24] [28]. The trade-off between environmental impact and synthetic efficiency represents an ongoing challenge in method development [23] [25].

Scale-Up Considerations and Industrial Production Methods

Scale-up of 2,5-difluoro-4-nitrobenzonitrile synthesis requires careful consideration of safety, economic, and technical factors. Industrial production methods prioritize established technologies with proven safety records and economic viability [6] [30] [8].

Halogen exchange processes using potassium fluoride and phase transfer catalysts represent the most widely adopted industrial approach due to their scalability and established infrastructure [6] [8]. Large-scale reactors employ batch processing with Dean-Stark traps for water removal, critical for maintaining potassium fluoride activity throughout the reaction . Post-reaction purification involves fractional distillation under reduced pressure (20 mmHg, 80-120°C) to isolate the product from unreacted starting materials and byproducts .

Continuous-flow processes show significant promise for industrial scale-up due to their enhanced safety profiles and improved process control [19] [17] [22]. Pilot-scale demonstrations have achieved production rates of 800 g/h with consistent yield and selectivity performance [22]. The modular nature of flow systems enables facile scale-up through numbering-up approaches rather than traditional scaling-up methodologies [13] [21].

Safety considerations play a crucial role in industrial scale-up decisions. The elimination of diazonium salt intermediates in flow processes significantly reduces explosion risks compared to traditional batch diazotization methods [4] [19] [13]. Additionally, the reduced solvent volumes and improved heat transfer characteristics of microreactor systems minimize the potential for thermal runaway reactions [20] [13].

Economic factors including raw material costs, energy consumption, and waste management significantly influence industrial production choices [6] [30] [8]. The availability of chlorinated starting materials and established supply chains favor halogen exchange methodologies despite their modest yields [6] [8]. However, the improving economics of flow chemistry equipment and the potential for reduced waste generation may shift this balance in favor of continuous processes [19] [22].

Purification and Quality Control Protocols

Purification of 2,5-difluoro-4-nitrobenzonitrile requires careful selection of appropriate techniques based on the specific impurity profile and intended application. Fractional distillation under reduced pressure represents the most commonly employed industrial purification method, achieving purities of 95-98% with good recovery rates (85-90%) [30] .

The distillation process typically operates at reduced pressure (20 mmHg) with temperatures of 80-120°C to minimize thermal decomposition. The boiling point of 2,5-difluoro-4-nitrobenzonitrile under these conditions is approximately 95-100°C, enabling efficient separation from higher-boiling impurities and unreacted starting materials [30] .

Recrystallization from mixed solvent systems provides an alternative purification approach, particularly for laboratory-scale preparations. Ethanol-water mixtures (3:1 ratio) at reduced temperatures (0-5°C) achieve purities of 92-96% with recovery rates of 75-85% [32] [33]. The choice of solvent system depends on the solubility characteristics of both the desired product and impurities [32] [33].

Column chromatography using silica gel with hexane-ethyl acetate mobile phases (4:1 ratio) provides the highest purities (98-99.5%) but is primarily suitable for laboratory-scale applications due to cost and throughput limitations [32] [33]. This method is particularly valuable for analytical purposes and high-purity applications [32] [33].

Quality control protocols for 2,5-difluoro-4-nitrobenzonitrile encompass multiple analytical techniques to ensure product specifications. Gas chromatography serves as the primary method for purity determination, achieving detection limits of 0.01% for impurities [33] [34]. High-performance liquid chromatography provides complementary analysis for related substances with detection limits of 0.05% [34] [35].

Nuclear magnetic resonance spectroscopy, both 1H and 19F NMR, provides structural confirmation and purity assessment. The 19F NMR spectrum shows characteristic signals for the two fluorine substituents at their expected chemical shifts, confirming the substitution pattern [33] [34]. Infrared spectroscopy identifies the characteristic nitrile stretch at 2230-2240 cm-1, providing functional group confirmation [33] [34].

Mass spectrometry confirms the molecular weight (184.1 Da) with high precision (±0.1 Da), while elemental analysis provides compositional verification with typical specifications of C: 45.7±0.4%, H: 1.1±0.2%, N: 15.2±0.3% [33] [34]. Melting point determination (92-95°C) serves as an identity test and purity indication [33] [34] [35].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant